Welcome to the BenchChem Online Store!
molecular formula C13H17F3N2 B8682946 3-(1-Methylpiperidin-4-yl)-5-(trifluoromethyl)aniline

3-(1-Methylpiperidin-4-yl)-5-(trifluoromethyl)aniline

Cat. No. B8682946
M. Wt: 258.28 g/mol
InChI Key: VHBJXYSXIOBHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178557B2

Procedure details

Into a 100 mL round bottom flask was placed 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-(trifluoromethyl)benzenamine (2.05 g, 8 mmol) and EtOH (40 mL). Flask sparged with argon, then 10% Palladium on carbon (100 mg) is added. Argon removed and replaced with hydrogen via balloon, stirs overnight at RT. Work up: Filtered reaction mixture through Celite® under inert atmosphere. Removed solvents under reduced pressure. Purified via silica column using 0 to 100% 90/10/1 (DCM/MeOHINH4OH) gradient in DCM. Affords a pale yellow oil. LC-MS (+) shows mass 259 (M+H), as expected for C13H17F3N2, mw 258.28.
Name
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-(trifluoromethyl)benzenamine
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:8]2[CH:9]=[C:10]([NH2:18])[CH:11]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:13]=2)[CH2:4][CH2:3]1>CCO>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([C:8]2[CH:9]=[C:10]([NH2:18])[CH:11]=[C:12]([C:14]([F:15])([F:16])[F:17])[CH:13]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-(trifluoromethyl)benzenamine
Quantity
2.05 g
Type
reactant
Smiles
CN1CCC(=CC1)C=1C=C(C=C(C1)C(F)(F)F)N
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
Flask sparged with argon
ADDITION
Type
ADDITION
Details
10% Palladium on carbon (100 mg) is added
CUSTOM
Type
CUSTOM
Details
Argon removed
CUSTOM
Type
CUSTOM
Details
replaced with hydrogen via balloon, stirs overnight at RT
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtered
CUSTOM
Type
CUSTOM
Details
reaction mixture through Celite® under inert atmosphere
CUSTOM
Type
CUSTOM
Details
Purified via silica column
CUSTOM
Type
CUSTOM
Details
Affords a pale yellow oil

Outcomes

Product
Name
Type
Smiles
CN1CCC(CC1)C=1C=C(C=C(C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.